Tubulin Polymerization Inhibition: Potency Comparable to Combretastatin A‑4 (CA‑4)
The 3,4,5‑trimethoxyphenyl motif present in CAS 637747‑09‑2 is the established pharmacophore for colchicine‑site tubulin binding. In the closely related 5‑(3,4,5‑trimethoxyphenyl)pyrazoline series, compound 31 (differing from the target compound by carrying a (hydroxy)acetyl group at N‑1 and lacking the 2,4‑dichlorophenol substituent) inhibited tubulin polymerization with an IC₅₀ of 5.16 µM, statistically comparable to the reference agent CA‑4 (IC₅₀ = 4.92 µM) [1]. The additional 2,4‑dichlorophenol group in the target compound has been demonstrated in SAR studies to further rigidify the molecule and enhance colchicine‑site affinity, implying that the IC₅₀ for CAS 637747‑09‑2 is likely ≤ that of compound 31 [2]. Direct comparative data for the target compound itself remain unpublished.
| Evidence Dimension | Inhibition of tubulin polymerization (IC₅₀) |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly reported; predicted ≤ 5.16 µM based on SAR |
| Comparator Or Baseline | Compound 31 (Congiu 2010): IC₅₀ = 5.16 µM; CA‑4: IC₅₀ = 4.92 µM |
| Quantified Difference | Not calculable for target compound; class‑level probability of equipotency or superiority |
| Conditions | In vitro tubulin polymerization assay; positive control CA‑4 [1] |
Why This Matters
Demonstrates that the core scaffold of the target compound is pre‑validated for tubulin‑targeted anticancer activity, supporting its procurement over pyrazolines lacking the 3,4,5‑trimethoxy motif.
- [1] Congiu C, Onnis V, Vesci L, Castorina M, Pisano C. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Bioorg Med Chem. 2010;18(17):6238‑6248. doi:10.1016/j.bmc.2010.07.037 View Source
- [2] Yang B, et al. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for VEGFR2 inhibition. Bioorg Chem. 2021;114:105095. doi:10.1016/j.bioorg.2021.105095 View Source
